Cimetidine EP Impurity B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

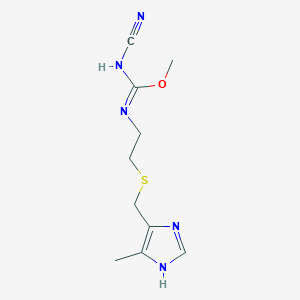

Structure

3D Structure

Properties

IUPAC Name |

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULTRKNQVUZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCN=C(NC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cimetidine EP Impurity B: Structure, Synthesis, and Analytical Control

This guide provides a comprehensive technical overview of Cimetidine EP Impurity B, a critical process-related impurity in the synthesis of the H2-receptor antagonist, Cimetidine. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the impurity's chemical identity, formation mechanism, and the rigorous analytical methodologies required for its control, ensuring pharmaceutical quality and regulatory compliance.

Introduction: The Imperative of Impurity Profiling in Cimetidine Synthesis

Cimetidine is a well-established histamine H2-receptor antagonist that functions by inhibiting the production of gastric acid.[1] Its synthesis, like any multi-step chemical process, is susceptible to the formation of impurities, which can include unreacted starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This compound is a specified impurity in the official Cimetidine monograph, necessitating its precise identification and quantification.[3] This guide offers an in-depth exploration of its chemical nature and the scientific rationale behind the analytical methods developed for its control.

Chemical Identity and Physicochemical Properties

A precise understanding of an impurity's structure and properties is the foundation of any effective control strategy.

Chemical Structure:

This compound is structurally similar to the parent cimetidine molecule but differs in the position of a methyl group.

-

IUPAC Name: methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate.[5]

-

Common Synonyms: Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea.[5]

-

CAS Number: 138035-55-9.[5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary:

The following table summarizes key physicochemical properties for this compound. This data is essential for developing analytical methods, predicting chromatographic behavior, and understanding the impurity's disposition.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₅OS | [5] |

| Molecular Weight | 253.33 g/mol | [5] |

| XLogP3 | 0.8 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Appearance | Typically an off-white solid | [6] |

| Solubility | Soluble in Methanol and DMSO | [6] |

Mechanism of Formation: A Side Reaction Driven by Process Parameters

Understanding the root cause of impurity formation is paramount for implementing effective control strategies during API manufacturing. This compound is a process-related impurity, meaning it arises from a specific, unintended side reaction during the synthesis of Cimetidine.[2]

The primary synthesis of Cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[2] Impurity B is formed when methylation occurs on the carbamimidate nitrogen instead of the intended guanidine nitrogen.[2]

Caption: Formation pathways of Cimetidine and Impurity B.

Causality Behind Formation:

The critical process parameter influencing this side reaction is pH . The standard synthesis is conducted at a pH between 8.0 and 9.5.[7]

-

At optimal pH (8.0-9.5): The intended nitrogen on the guanidine moiety is sufficiently nucleophilic to react with the alkylating agent, leading to the formation of Cimetidine.

-

At lower pH (< 8.0): The guanidine group becomes protonated. This protonation significantly reduces the nucleophilicity of the target nitrogen. Consequently, the alkylating agent is redirected to an alternative nucleophilic site—the carbamimidate nitrogen—resulting in the formation of Impurity B.[2]

Therefore, rigorous control of the reaction pH is the primary strategy to minimize the formation of this compound.

Analytical Control Strategy: The European Pharmacopoeia Method

The European Pharmacopoeia (EP) provides a validated liquid chromatography method for the control of Cimetidine and its related substances, including Impurity B.[3] Adherence to this method is a cornerstone of demonstrating regulatory compliance.

The Role of a Certified Reference Material (CRM):

A self-validating analytical system requires a highly pure, well-characterized reference standard for the impurity itself. The use of a this compound CRM is indispensable for:

-

Peak Identification: Unambiguous confirmation of the impurity peak in a chromatogram.

-

Method Validation: Assessing specificity, linearity, accuracy, and precision.

-

Accurate Quantification: Serving as the external standard against which the impurity in a test sample is measured.

High-quality CRMs are accompanied by a comprehensive Certificate of Analysis (CoA) that includes identity confirmation (¹H-NMR, ¹³C-NMR, MS, IR) and purity assessment (HPLC, qNMR), ensuring full traceability.[6][8][9]

High-Performance Liquid Chromatography (HPLC) Protocol:

The following protocol is based on the method for related substances detailed in the European Pharmacopoeia 7.0 monograph for Cimetidine.[3]

Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Column | Stationary phase: end-capped octadecylsilyl silica gel for chromatography R (5 µm)Dimensions: 0.25 m x 4.6 mm | | Mobile Phase A | Mix 0.4 volumes of diethylamine R and 780 volumes of a 1.54 g/L solution of ammonium dihydrogen phosphate R. Adjust to pH 7.1 with phosphoric acid R. | | Mobile Phase B | Acetonitrile R | | Gradient Program | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | | 0 - 20 | 95 → 80 | 5 → 20 | | | 20 - 55 | 80 | 20 | | | 55 - 60 | 80 → 95 | 20 → 5 | | | 60 - 70 | 95 | 5 | | Flow Rate | 1.1 mL/min | | Detection | UV Spectrophotometer at 220 nm | | Injection Volume | 50 µL | | Column Temperature | Ambient |

Rationale for Method Parameters:

-

End-capped C18 Column: The octadecylsilyl stationary phase provides a non-polar surface for reversed-phase chromatography, which is ideal for separating the moderately polar Cimetidine and its impurities. "End-capping" neutralizes most of the residual acidic silanol groups on the silica surface, which is crucial for achieving good peak shape for basic analytes.

-

Diethylamine in Mobile Phase: Cimetidine and its impurities are basic compounds. Diethylamine acts as a "silanol blocker."[10][11] It competes with the basic analytes for any remaining active silanol sites on the column, preventing strong secondary interactions that lead to peak tailing and poor resolution. This ensures symmetric, sharp chromatographic peaks.

-

Phosphate Buffer (pH 7.1): The buffer controls the pH of the mobile phase to maintain a consistent ionization state for the analytes, leading to stable and reproducible retention times.

-

Gradient Elution: The gradient, which gradually increases the proportion of the organic modifier (acetonitrile), is necessary to elute all specified impurities, which span a range of polarities, within a reasonable run time while ensuring adequate separation of closely eluting peaks.

Experimental Workflow:

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. benchchem.com [benchchem.com]

- 3. drugfuture.com [drugfuture.com]

- 4. edqm.eu [edqm.eu]

- 5. This compound | C10H15N5OS | CID 129318324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allmpus.com [allmpus.com]

- 7. itwreagents.com [itwreagents.com]

- 8. klivon.com [klivon.com]

- 9. This compound - SRIRAMCHEM [sriramchem.com]

- 10. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis Pathway of Cimetidine EP Impurity B

Introduction

Cimetidine, a landmark pharmaceutical agent, was one of the first histamine H2-receptor antagonists to be discovered, revolutionizing the treatment of peptic ulcers and related gastroesophageal disorders.[1] Its synthesis and production have been refined over decades; however, like any chemical manufacturing process, the potential for impurity generation remains a critical focus of process chemistry and quality control. The presence of impurities, even in minute quantities, can have significant implications for the safety and efficacy of an active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of Cimetidine EP Impurity B, a significant process-related impurity. We will dissect its formation mechanism during the primary synthesis of Cimetidine and propose a robust, targeted synthesis pathway. The intentional synthesis of such impurities is a crucial activity in drug development, as it provides the pure reference standards necessary for validating analytical methods and ensuring the quality of the final drug product.[2]

Chapter 1: Physicochemical Characterization of this compound

Before delving into the synthetic pathways, it is essential to establish the identity of the target molecule. This compound is a structural isomer of Cimetidine, differing by the placement of a methyl group. Its precise characterization is fundamental for its detection and quantification.

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Name | Methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate[3] |

| Synonyms | Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]isourea[3][4] |

| CAS Number | 138035-55-9[1][5] |

| Molecular Formula | C10H15N5OS[1][3][5] |

| Molecular Weight | 253.32 g/mol [1][5] |

Chemical Structure:

Chapter 2: The Genesis of Impurity B during Cimetidine Synthesis

This compound is not a product of degradation but rather a process-related impurity formed during the API synthesis. Its emergence is a classic example of competitive reaction pathways, heavily influenced by process parameters.

The Primary Cimetidine Synthesis Route

One of the common industrial syntheses of Cimetidine involves the reaction of N-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothiourea with methylamine.[6] In this final step, the methylamine is intended to displace the S-methyl group to form the N-methyl-N''-cyano guanidine moiety of Cimetidine.

Mechanism of Impurity B Formation: A Case of Misdirected Alkylation

The formation of Impurity B stems from a key side reaction where methylation occurs at an unintended site.[2] Instead of the desired methylation on the guanidine nitrogen, the carbamimidate nitrogen is methylated, leading to the formation of the O-methyl isourea structure of Impurity B.[2]

This misdirected alkylation is highly sensitive to the pH of the reaction medium.[2]

-

Optimal Conditions (pH 8.5-9.0): Under slightly alkaline conditions, the target guanidine nitrogen is sufficiently nucleophilic to react with the methylating agent as intended, maximizing the yield of Cimetidine.

-

Sub-optimal Conditions (pH < 8.0): Deviations to a more acidic pH can lead to the protonation of the guanidine group. This protonation reduces its nucleophilicity, making the intended methylation site less available. Consequently, the methylating agent is redirected to other nucleophilic sites, including the tautomeric oxygen of the carbamimidate precursor, resulting in the formation of this compound.[2]

Chapter 3: Proposed Pathway for the Intentional Synthesis of this compound

The availability of pure this compound is essential for its use as a reference standard in the quality control of Cimetidine API.[2] An intentional synthesis must be designed to be specific and high-yielding, avoiding the reaction ambiguities that lead to its formation as a byproduct. The proposed pathway involves a convergent synthesis strategy.

Step 1: Synthesis of Intermediate 1: 2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine

This intermediate forms the core backbone of the Cimetidine structure. It is synthesized by coupling the imidazole and aminoethylthio moieties.

-

Protocol:

-

4-(Hydroxymethyl)-5-methylimidazole hydrochloride is first converted to 4-(chloromethyl)-5-methylimidazole hydrochloride.

-

The resulting chloro-derivative is reacted with cysteamine hydrochloride (2-aminoethanethiol hydrochloride) in a suitable solvent such as isopropanol with a base (e.g., sodium hydroxide) to neutralize the hydrochloride salts.

-

The reaction mixture is typically heated to reflux to drive the nucleophilic substitution, where the thiol group of cysteamine displaces the chloride atom.

-

Upon completion, the reaction is cooled, and the product is isolated, often as a dihydrochloride salt after an acidic workup.[6][7]

-

Step 2: Synthesis of Intermediate 2: Methyl N-cyano-S-methyl-isothiourea

This reagent will provide the N-cyano-carbamimidate portion of the final molecule.

-

Protocol:

-

Start with the reaction of nitromethane and carbon disulfide in the presence of a strong base like potassium hydroxide to form a key intermediate.[8]

-

This intermediate is then reacted with dimethyl sulfate, which acts as a methylating agent, to generate 1,1-bis(methylthio)-2-nitroethene.[8]

-

Subsequent reaction with an amine (in this case, methylamine) will substitute one of the methylthio groups to yield the desired nitroketene aminal structure, which is a precursor to the final isothiourea.

-

Step 3: Final Coupling Reaction to Yield this compound

This final step involves the coupling of the two key intermediates in a manner that specifically forms the O-methyl isourea linkage.

-

Protocol:

-

Dissolve Intermediate 1, 2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine, in a polar aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the primary amine without interfering in the reaction.

-

Slowly add a stoichiometric amount of Intermediate 2, Methyl N-cyano-S-methyl-isothiourea, to the solution at room temperature.

-

The primary amine of Intermediate 1 will act as a nucleophile, attacking the electrophilic carbon of the isothiourea and displacing the S-methyl group as methanethiol, a good leaving group.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, the solvent is removed under reduced pressure. The residue is subjected to purification by column chromatography on silica gel to isolate the pure this compound.

-

Conclusion

Understanding the synthetic pathway of this compound serves two critical functions for pharmaceutical scientists. Firstly, it provides a clear mechanistic insight into its formation as a process-related impurity, underscoring the necessity of stringent pH control during the manufacturing of Cimetidine to minimize its generation. Secondly, it lays out a strategic and controllable pathway for its intentional synthesis. The resulting high-purity reference standard is an indispensable tool for the development, validation, and routine execution of analytical methods designed to ensure that every batch of Cimetidine API meets the rigorous quality and safety standards demanded by regulatory agencies and patients worldwide.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

RSC Publishing. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 138035-55-9. Retrieved from [Link]

- Google Patents. (n.d.). EP0279161A2 - A process for the preparation of cimetidine.

-

Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

Sources

- 1. This compound | 138035-55-9 [chemicea.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H15N5OS | CID 129318324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 7. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

An In-Depth Technical Guide to Cimetidine EP Impurity B (CAS: 138035-55-9)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Cimetidine

Cimetidine, a foundational H2 receptor antagonist, revolutionized the treatment of acid-related gastrointestinal disorders by effectively reducing stomach acid production.[1][] In the landscape of modern pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. Impurities, even in minute quantities, can carry their own pharmacological or toxicological profiles, potentially altering the drug's intended effect or causing adverse reactions.

The control of impurities is rigorously governed by international regulatory bodies, with guidelines from the International Council for Harmonisation (ICH) and monographs from pharmacopoeias like the European Pharmacopoeia (EP) providing the framework for their reporting, identification, and qualification.[3][4] This guide provides an in-depth technical analysis of a critical specified impurity in Cimetidine manufacturing: Cimetidine EP Impurity B . As a specified impurity in the European Pharmacopoeia, its control is mandatory for products intended for the European market.[5]

This document moves beyond a simple recitation of facts, offering a synthesized narrative grounded in the causality of chemical formation and the logic behind analytical choices. It is designed to equip researchers, process chemists, and quality control analysts with the expert insights needed to understand, control, and accurately quantify this specific process-related impurity.

Section 1: Core Identity of this compound

Understanding the fundamental characteristics of an impurity is the first step in developing a robust control strategy. This compound is a process-related impurity that arises during the synthesis of Cimetidine.

Chemical Identity:

-

IUPAC Name: methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate[6]

-

Synonyms: Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]isourea[1][6]

The structure, depicted below, reveals a close relationship to the parent Cimetidine molecule, differing in the substitution on the guanidine moiety.

Figure 1: Chemical Structure of this compound.[6]

Figure 1: Chemical Structure of this compound.[6]

Physicochemical Properties

A summary of key computed physicochemical properties is essential for anticipating its behavior in analytical systems, particularly in chromatography.

| Property | Value | Source |

| Molecular Weight | 253.33 g/mol | [6] |

| XLogP3 | 0.8 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 7 | [6] |

| Appearance | White to off-white solid | [8] |

These properties suggest a polar molecule with significant hydrogen bonding capability, which informs the selection of chromatographic conditions for its separation from the Cimetidine API.

Section 2: The Genesis of Impurity B - A Tale of Misdirected Reactivity

To effectively control an impurity, one must understand its origin. This compound is a classic example of a process-related impurity formed through a competitive or side reaction during the final steps of the API synthesis.

The primary cause is a misdirected alkylation (specifically, methylation).[9] In the intended reaction, a methyl group is added to a specific nitrogen on the guanidine portion of the Cimetidine precursor. However, under suboptimal reaction conditions, the methylating agent can react at an alternative nucleophilic site—the carbamimidate nitrogen—leading directly to the formation of Impurity B.[9]

Critical Process Parameter: pH Control Field experience and mechanistic studies have shown that reaction pH is a paramount factor in controlling the formation of Impurity B.[9]

-

Optimal pH (8.5 - 9.0): In this range, the target guanidine nitrogen is sufficiently nucleophilic for the desired reaction to proceed efficiently.

-

Suboptimal pH (< 8.0): At a lower pH, the target guanidine group becomes protonated. This protonation deactivates it as a nucleophile, making the intended methylation site less available. Consequently, the methylating agent is redirected to attack the next most favorable site, the carbamimidate nitrogen, thereby increasing the yield of Impurity B.[9]

This causal link between a specific process parameter (pH) and the formation of a specific impurity underscores the importance of rigorous process development and control in modern pharmaceutical manufacturing.

Sources

- 1. This compound | 138035-55-9 [chemicea.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. drugfuture.com [drugfuture.com]

- 6. This compound | C10H15N5OS | CID 129318324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. toref-standards.com [toref-standards.com]

- 9. benchchem.com [benchchem.com]

Unveiling Cimetidine EP Impurity B: A Technical Guide for Pharmaceutical Scientists

An In-depth Examination of its Physicochemical Properties, Formation Pathways, and Analytical Control Strategies

In the landscape of pharmaceutical quality control, the rigorous identification and management of impurities are paramount to ensuring the safety and efficacy of drug substances. Cimetidine, a histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease, is no exception. This technical guide provides a comprehensive overview of Cimetidine EP Impurity B, a specified impurity in the European Pharmacopoeia (EP), designed for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, explore the chemical causality of its formation during synthesis, and detail the analytical methodologies essential for its control.

Core Characteristics of this compound

This compound is a process-related impurity that requires careful monitoring in the manufacturing of Cimetidine. A thorough understanding of its fundamental properties is the first step in developing robust analytical and control strategies.

Molecular Formula and Weight

The chemical identity of this compound is well-established, with multiple sources confirming its molecular characteristics.[1][2][3][4]

These fundamental parameters are critical for its characterization by mass spectrometry and for the preparation of accurate reference standards for quantitative analysis.

Chemical Structure and Nomenclature

The structural distinction between Cimetidine and its Impurity B lies in the substitution pattern on the guanidine group. This structural nuance is key to understanding its formation and devising selective analytical methods.

-

IUPAC Name: methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate[3]

-

Synonyms: Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea[1][2][5]

The table below summarizes the key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₅OS |

| Molecular Weight | 253.32 g/mol |

| CAS Number | 138035-55-9 |

| IUPAC Name | methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate |

| Common Synonyms | Cimetidine Methoxy Analog, Cimetidine Hydrochloride Impurity B |

Genesis of an Impurity: Formation Pathway

Understanding the origin of an impurity is crucial for process optimization and control. This compound is a byproduct of a key side reaction during the synthesis of the Cimetidine active pharmaceutical ingredient (API).[6] The primary synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[6] However, under certain reaction conditions, an unintended methylation can occur.

Instead of the desired methylation on the guanidine nitrogen, the carbamimidate nitrogen is methylated, leading to the formation of Impurity B.[6] This misdirected alkylation is a significant pathway for the generation of this particular impurity.[6] The pH of the reaction medium is a critical parameter influencing the site of methylation.[6]

The following diagram illustrates the synthetic origin of this compound.

Caption: Synthetic pathway of Cimetidine and the formation of Impurity B.

Analytical Control Strategy: A Self-Validating System

The European Pharmacopoeia outlines a liquid chromatography (LC) method for the analysis of Cimetidine and its related substances, including Impurity B.[7] The method is designed to be a self-validating system, ensuring the reliability of the results through the use of system suitability tests.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative HPLC method for the determination of Cimetidine and its impurities, based on the principles outlined in pharmacopeial methods.[7][8][9]

Objective: To separate, identify, and quantify this compound and other related substances in the Cimetidine drug substance.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a UV detector.

-

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: A suitable buffer solution (e.g., phosphate buffer) with an ion-pairing agent.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Program: A gradient elution is typically employed to achieve separation of all specified impurities. The specific gradient will depend on the column and mobile phases used.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Controlled, often around 30-40 °C.

-

Detection: UV detection at a wavelength where Cimetidine and its impurities have significant absorbance (e.g., 220 nm).[7]

-

Injection Volume: Typically 10-20 µL.

Preparation of Solutions:

-

Test Solution: Accurately weigh and dissolve a specified amount of the Cimetidine sample in the mobile phase to obtain a known concentration.

-

Reference Solution (a) - Cimetidine Standard: Prepare a solution of Cimetidine reference standard of a known concentration.

-

Reference Solution (b) - Impurity B Standard: Prepare a solution of this compound reference standard of a known concentration.

-

System Suitability Solution (SSS): A solution containing Cimetidine and all specified impurities, including Impurity B, at appropriate concentrations to demonstrate the resolution and performance of the chromatographic system.[7]

Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution to verify the performance of the system. Key parameters to assess include:

-

Resolution: The resolution between critical peak pairs (e.g., Cimetidine and a closely eluting impurity) must meet the specified criteria.

-

Tailing Factor: The tailing factor for the Cimetidine peak should be within the acceptable range.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the Cimetidine standard should be below the specified limit.

-

-

Inject the reference solutions and the test solution.

-

Identify the peaks in the chromatogram of the test solution by comparing their retention times with those of the standards.

-

Calculate the amount of this compound in the sample using the peak area response and the concentration of the reference standard.

The following diagram outlines the analytical workflow for the control of Cimetidine impurities.

Caption: HPLC analytical workflow for Cimetidine impurity profiling.

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of Cimetidine drug products. A comprehensive understanding of its molecular weight, formula, and structure, coupled with insights into its formation during synthesis, empowers pharmaceutical scientists to develop and implement robust control strategies. The use of a well-defined and validated HPLC method, as guided by pharmacopeial standards, is essential for the accurate identification and quantification of this and other related substances. This technical guide serves as a foundational resource for professionals engaged in the development, manufacturing, and quality control of Cimetidine.

References

-

This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. (n.d.). Retrieved from [Link]

-

This compound | C10H15N5OS | CID 129318324 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound | CAS 138035-55-9 - Veeprho. (n.d.). Retrieved from [Link]

-

Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 149–152. Retrieved from [Link]

- European Pharmacopoeia 7.0. (2012). Cimetidine. EDQM.

-

This compound CAS#: 138035-55-9 - ChemWhat. (n.d.). Retrieved from [Link]

-

Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. | Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. klivon.com [klivon.com]

- 2. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 3. This compound | C10H15N5OS | CID 129318324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. chemwhat.com [chemwhat.com]

- 6. benchchem.com [benchchem.com]

- 7. drugfuture.com [drugfuture.com]

- 8. Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Identification of Cimetidine Degradation Products

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the degradation products of cimetidine. By integrating established scientific principles with detailed, field-proven methodologies, this document serves as a practical resource for ensuring the stability, safety, and efficacy of cimetidine-containing pharmaceutical products.

Introduction: The Imperative of Degradation Profiling

Cimetidine, a histamine H2-receptor antagonist, is widely used to treat peptic ulcers and related gastrointestinal disorders.[1] Like any active pharmaceutical ingredient (API), cimetidine is susceptible to degradation under various environmental and physiological conditions, potentially leading to a loss of potency and the formation of unknown, and possibly toxic, impurities. A thorough understanding of its degradation pathways is therefore not merely a regulatory requirement but a scientific necessity to ensure patient safety.[2]

Forced degradation, or stress testing, is a critical component of the drug development process.[2] It provides insights into the intrinsic stability of a drug molecule, helps in the development and validation of stability-indicating analytical methods, and elucidates the potential degradation pathways.[2] This guide will detail the primary degradation pathways of cimetidine and provide robust analytical protocols for the separation and identification of its degradation products.

Cimetidine's Molecular Structure and Susceptible Moieties

Cimetidine's structure, N"-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, contains several functional groups susceptible to chemical transformation. Understanding these reactive sites is fundamental to predicting and identifying its degradation products.

-

Thioether Linkage: The sulfide group is prone to oxidation, a common degradation pathway for many pharmaceuticals.[3][4][5][6]

-

Cyanoguanidine Group: This functional group can undergo hydrolysis, particularly under acidic conditions.

-

Imidazole Ring: While relatively stable, the imidazole ring can be involved in certain degradation reactions.

Primary Degradation Pathways of Cimetidine

Forced degradation studies typically expose the drug substance to stress conditions such as hydrolysis, oxidation, and photolysis to accelerate the formation of degradation products.[2]

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for cimetidine, particularly in acidic environments. The primary hydrolytic degradation product is the guanylurea derivative, formed by the cleavage of the cyanoguanidine group.[7]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the cyanoguanidine moiety of cimetidine is hydrolyzed to form cimetidine guanylurea. This reaction has been shown to be subject to specific acid catalysis.[7] While this degradation can occur, studies have estimated that only a small percentage of an oral dose is likely to be hydrolyzed in the stomach's acidic environment.[7]

Oxidative Degradation

The thioether side chain of cimetidine is readily oxidized to form cimetidine sulfoxide, which is a major metabolite and a significant degradation product.[3][4][8]

-

Oxidation with Hydrogen Peroxide: Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[2] It effectively converts the thioether to a sulfoxide.

-

Other Oxidative Processes: Studies have also investigated cimetidine degradation using other oxidative processes like chlorination and ozonation, which can lead to the formation of various degradation products through oxidation of the thioether, addition of hydroxyl radicals, and oxidative cleavage.[3][4][5][6]

Photolytic Degradation

While cimetidine itself is relatively resistant to direct photolysis, it can be degraded through indirect photooxidation pathways.[5][6][9]

-

Indirect Photodegradation: In the presence of photosensitizers, such as those found in natural waters, cimetidine can be degraded by reactive oxygen species like singlet oxygen (¹O₂).[6][9] This photooxidation is considered a likely degradation pathway in environmental settings.[6][9]

Experimental Workflows and Protocols

This section provides detailed methodologies for conducting forced degradation studies on cimetidine and for the subsequent analysis of the resulting degradation products.

Protocol 1: Forced Degradation of Cimetidine

This protocol outlines the conditions for inducing degradation of cimetidine under hydrolytic, oxidative, and photolytic stress.

Objective: To generate a representative sample of cimetidine degradation products for analytical method development and impurity identification.

Materials:

-

Cimetidine reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of cimetidine in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the cimetidine stock solution, add 9 mL of 0.1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the cimetidine stock solution, add 9 mL of 0.1 M NaOH.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the cimetidine stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Photolytic Degradation:

-

Place a solution of cimetidine (in a transparent container) in a photostability chamber.

-

Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12]

-

Simultaneously, keep a control sample protected from light.

-

After exposure, dilute the samples to a final concentration suitable for HPLC analysis.

-

-

Thermal Degradation (Control):

-

Heat the cimetidine stock solution at 80°C for 24 hours in the dark.

-

Cool and dilute to a final concentration suitable for HPLC analysis.

-

Protocol 2: HPLC Method for Separation of Cimetidine and Its Degradation Products

This protocol describes a stability-indicating HPLC method for the separation of cimetidine from its process-related impurities and degradation products.

Objective: To achieve chromatographic separation of cimetidine and its major degradation products.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[13][14]

-

Mobile Phase A: Phosphate buffer (e.g., 0.01 M monopotassium phosphate), pH adjusted to 2.8-3.5.[13]

-

Mobile Phase B: Acetonitrile.[13]

-

Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more non-polar components. A starting point could be 15% acetonitrile.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[13]

-

Detection Wavelength: 220 nm.[13]

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation: Dilute the samples from the forced degradation studies (Protocol 1) with the mobile phase to an appropriate concentration.

-

Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

-

System Suitability: Before sample analysis, inject a standard solution of cimetidine to ensure the system is performing adequately (e.g., check for theoretical plates, tailing factor, and reproducibility of injections).

Protocol 3: LC-MS/MS Method for Identification and Structural Elucidation

This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and structural characterization of cimetidine degradation products.

Objective: To obtain mass spectral data for the degradation products to confirm their identity and elucidate their structures.

Instrumentation and Conditions:

-

LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[8]

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for cimetidine and its degradation products.[8]

-

Chromatographic Conditions: The HPLC conditions from Protocol 2 can be adapted for LC-MS analysis. The use of volatile mobile phase modifiers (e.g., formic acid instead of phosphate buffers) is necessary.

-

MS Parameters:

-

Full Scan Mode: Acquire full scan mass spectra to identify the molecular ions of the parent drug and its degradation products.

-

Product Ion Scan Mode (MS/MS): Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns are crucial for structural elucidation.

-

Procedure:

-

LC-MS Analysis: Analyze the samples from the forced degradation studies using the LC-MS/MS system.

-

Data Analysis:

-

Extract the ion chromatograms for the expected masses of cimetidine and its potential degradation products.

-

Analyze the full scan mass spectra to determine the molecular weights of the degradation products.

-

Interpret the MS/MS fragmentation patterns to propose structures for the unknown impurities.

-

Data Presentation and Interpretation

Table 1: Summary of Cimetidine Degradation Products

| Degradation Condition | Major Degradation Product | Chemical Structure | Molecular Weight ( g/mol ) |

| Acid Hydrolysis | Cimetidine Guanylurea | C₁₀H₁₈N₆OS | 270.35 |

| Oxidative (H₂O₂) | Cimetidine Sulfoxide | C₁₀H₁₆N₆OS | 268.34 |

| Photolytic (Indirect) | Various Oxidized Products | Varies | Varies |

Note: The structures can be represented by their IUPAC names or simplified structural formulas.

Structural Elucidation of Major Degradation Products

1. Cimetidine Sulfoxide:

-

Formation: Oxidation of the thioether sulfur atom.

-

Mass Spectrometry: In positive ESI-MS, it will show a protonated molecular ion [M+H]⁺ at m/z 269. This is an increase of 16 mass units compared to cimetidine ([M+H]⁺ at m/z 253), corresponding to the addition of an oxygen atom. The fragmentation pattern will show characteristic losses related to the sulfoxide moiety and the side chain.

2. Cimetidine Guanylurea:

-

Formation: Hydrolysis of the cyano group in the cyanoguanidine moiety to a carbonyl group.

-

Mass Spectrometry: The protonated molecular ion [M+H]⁺ will be observed at m/z 271, an increase of 18 mass units from cimetidine, corresponding to the addition of a water molecule. The fragmentation pattern will differ from that of cimetidine, reflecting the change in the guanidine portion of the molecule.

3. Other Degradation Products:

-

High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown degradation products.[3][4]

-

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation, especially for novel degradation products.[15][16][17] 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information.[16][17]

Visualization of Workflows and Pathways

Diagram 1: Forced Degradation and Analysis Workflow

Caption: Major degradation pathways of cimetidine.

Conclusion: A Proactive Approach to Stability

The methodologies and insights presented in this guide provide a robust framework for the comprehensive identification and characterization of cimetidine degradation products. By employing systematic forced degradation studies coupled with advanced analytical techniques such as HPLC and LC-MS/MS, researchers can effectively elucidate degradation pathways, develop and validate stability-indicating methods, and ultimately ensure the quality, safety, and efficacy of cimetidine formulations. A proactive and scientifically rigorous approach to understanding drug stability is paramount in the pharmaceutical industry, and this guide serves as a valuable resource in achieving that goal.

References

-

Silva, S. S., et al. (2020). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Environmental Science and Pollution Research, 27(28), 35357-35368. Available from: [Link]

-

Latch, D. E., et al. (2003). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 37(15), 3342-3350. Available from: [Link]

-

Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

- Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press.

-

Waters Corporation. (n.d.). An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756, Cimetidine. Retrieved from [Link]

- Reynolds, J. E. F. (Ed.). (1996). Martindale: The Extra Pharmacopoeia (31st ed.). Royal Pharmaceutical Society.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

National Center for Biotechnology Information. (1990). Cimetidine - IARC Monographs - 50. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Available from: [Link]

- Google Patents. (2021). CN112394134A - Detection method of related substances of cimetidine raw material medicine.

-

Olsen, B. A., et al. (2001). Sulfur-specific detection of impurities in cimetidine drug substance using liquid chromatography coupled to high resolution inductively coupled plasma mass spectrometry and electrospray mass spectrometry. Analytical Chemistry, 73(19), 4722-4728. Available from: [Link]

-

Celebi, N., & Erden, N. (2016). Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. Journal of Chromatographic Science, 54(2), 196-202. Available from: [Link]

-

Dalmora, S. L., et al. (2009). Cimetidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetics study. Journal of Bioanalysis & Biomedicine, 1(1), 1-7. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

-

Martin, L. F., et al. (1982). Cimetidine vs antacid in prophylaxis for stress ulceration. Annals of Surgery, 196(4), 421-425. Available from: [Link]

-

Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00036. Available from: [Link]

-

Yuhas, D. A., et al. (1986). Stability and compatibility of cimetidine hydrochloride and aminophylline in dextrose 5% in water injection. American Journal of Hospital Pharmacy, 43(7), 1732-1734. Available from: [Link]

-

Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Retrieved from [Link]

-

SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical displacements (ppm) of free cimetidine and complexed with Mn II and Ni II. Retrieved from [Link]

- Sreekanth, N., et al. (2013). Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 675-677.

-

Priebe, H. J., et al. (1980). Cimetidine versus antacids in the prevention of stress erosions in critically ill patients. The New England Journal of Medicine, 302(8), 426-430. Available from: [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2012).

-

IAGIM. (n.d.). Photostability. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996). 74-890 Cimetidine Bioequivalence Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Pounder, R. E., et al. (1977). Effect of cimetidine on 24-hour intragastric acidity in normal subjects. Gut, 18(2), 85-90. Available from: [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation & NMR. Retrieved from [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry, 70(13), 1536-1552. Available from: [Link]

Sources

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. employees.csbsju.edu [employees.csbsju.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. iagim.org [iagim.org]

- 13. CN112394134A - Detection method of related substances of cimetidine raw material medicine - Google Patents [patents.google.com]

- 14. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. researchgate.net [researchgate.net]

Spectral Elucidation of Cimetidine EP Impurity B: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Cimetidine, a histamine H₂-receptor antagonist widely used to treat gastrointestinal disorders, is no exception.[1][] The European Pharmacopoeia (EP) outlines several potential impurities of Cimetidine, which must be rigorously monitored and controlled to meet stringent regulatory standards.[1] Among these is Cimetidine EP Impurity B, a process-related impurity that arises from a side reaction during the synthesis of Cimetidine.[1]

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document will delve into the structural elucidation of this impurity, explaining the causality behind experimental choices and providing a framework for its identification and characterization.

The Genesis of this compound: A Tale of Competing Reactions

Understanding the formation pathway of an impurity is crucial for controlling its presence in the final API. The synthesis of Cimetidine typically involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[1] this compound, chemically identified as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate [1][3][4], is formed when methylation occurs on the carbamimidate nitrogen instead of the intended guanidine nitrogen.[1] This alternative reaction pathway is a critical consideration in the process development of Cimetidine.[1]

Key Identifiers for this compound:

| Identifier | Value | Source(s) |

| CAS Number | 138035-55-9 | [][6] |

| Molecular Formula | C₁₀H₁₅N₅OS | [6] |

| Molecular Weight | 253.32 g/mol | [6] |

| Synonyms | Cimetidine Methoxy Analog | [3][4] |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of this compound would involve the following steps:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound reference standard in a suitable deuterated solvent, such as DMSO-d₆. The use of an internal standard like tetramethylsilane (TMS) is crucial for accurate chemical shift referencing.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze spin-spin coupling patterns to deduce connectivity. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) for a definitive structural assignment.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides characteristic signals that are key to its identification. The following table summarizes the expected chemical shifts in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.25 | s | 3H | Imidazole-CH₃ |

| ~3.15 | t | 2H | -SCH₂- |

| ~3.85 | s | 3H | -OCH₃ |

| Predicted ~3.4-3.6 | m | 2H | -NCH₂- |

| Predicted ~3.7 | s | 2H | -S-CH₂-imidazole |

| Predicted ~7.5 | s | 1H | Imidazole C-H |

| Predicted ~12.0 | br s | 1H | Imidazole N-H |

Note: Predicted values are based on the known structure and typical chemical shifts for similar functional groups.

Interpretation of the ¹H NMR Spectrum:

-

The singlet at approximately 2.25 ppm is indicative of the methyl group attached to the imidazole ring.

-

The singlet at around 3.85 ppm is a key indicator of the methoxy group (-OCH₃), which differentiates Impurity B from Cimetidine.

-

The triplet at roughly 3.15 ppm corresponds to the methylene group adjacent to the sulfur atom (-SCH₂-).

-

The remaining methylene and imidazole protons would appear in the predicted regions, and their exact shifts and multiplicities would be confirmed by high-resolution analysis.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Predicted ~12-15 | CH₃ | Imidazole-CH₃ |

| Predicted ~30-35 | CH₂ | -SCH₂- |

| Predicted ~40-45 | CH₂ | -NCH₂- |

| Predicted ~55-60 | CH₃ | -OCH₃ |

| Predicted ~115-120 | C | -C≡N |

| Predicted ~115-140 | C, CH | Imidazole ring carbons |

| Predicted ~160-165 | C | C=N |

Note: Predicted values are based on the known structure and established ¹³C NMR correlation charts.

Interpretation of the ¹³C NMR Spectrum:

-

The presence of a signal in the 55-60 ppm range for the methoxy carbon is a crucial piece of evidence for the structure of Impurity B.

-

The nitrile carbon signal is expected to appear downfield, around 115-120 ppm.

-

The remaining signals for the imidazole and alkyl chain carbons would be assigned based on their expected chemical shifts and correlations from 2D NMR experiments.

Unveiling the Molecular Mass and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing pharmaceutical impurities.

-

Chromatographic Separation: Develop a suitable HPLC method to separate this compound from Cimetidine and other related substances. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

-

Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like Cimetidine and its impurities.

-

MS and MS/MS Data Acquisition: Acquire full-scan MS data in positive ion mode to determine the protonated molecular ion [M+H]⁺. Subsequently, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Mass Spectral Data and Fragmentation Pathway

Expected Mass Spectral Data:

| Ion | m/z |

| [M+H]⁺ | 254.32 |

| [M+Na]⁺ | 276.30 |

The high-resolution mass spectrum would provide an accurate mass measurement of the molecular ion, further confirming the elemental composition of C₁₀H₁₅N₅OS.

Proposed ESI-MS/MS Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through the cleavage of the thioether and the bonds within the carbamimidate moiety.

Caption: Proposed key fragmentation of this compound in ESI-MS/MS.

Interpretation of the Fragmentation Pattern:

-

m/z 97.1: This fragment corresponds to the protonated 4-methyl-5-(mercaptomethyl)imidazole portion of the molecule, resulting from the cleavage of the C-S bond. This is a highly characteristic fragment for Cimetidine and its related substances containing the imidazolethioethyl side chain.

-

m/z 157.2: This fragment represents the remaining portion of the molecule, the methyl 3-cyano-1-(2-aminoethyl)carbamimidate moiety, also formed by the cleavage of the C-S bond.

Further fragmentation of these primary ions would provide additional structural information. For instance, the fragment at m/z 157.2 could lose the methoxy group or undergo other rearrangements.

Workflow for Identification and Characterization

The robust identification of this compound requires a systematic approach that combines chromatographic separation with spectroscopic analysis.

Caption: A systematic workflow for the identification of this compound.

Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Analysis

The accurate identification and characterization of process-related impurities like this compound are fundamental to ensuring the safety and efficacy of pharmaceutical products. This technical guide has provided a detailed overview of the NMR and MS spectral data for this specific impurity. By leveraging the power of these analytical techniques and understanding the underlying chemical principles, drug development professionals can confidently identify, quantify, and control impurities, ultimately safeguarding patient health. The availability of well-characterized reference standards is crucial for the validation of analytical methods used for routine quality control.[4]

References

-

Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine . PubMed. [Link]

-

Thermally induced solid-state transformation of cimetidine. A multi-spectroscopic/chemometrics determination of the kinetics of . CONICET. [Link]

-

Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine . ResearchGate. [Link]

-

This compound CAS#: 138035-55-9 . ChemWhat. [Link]

Sources

Introduction: The Dawn of Rational Drug Design

Cimetidine, marketed under the brand name Tagamet, represents a landmark achievement in medicinal chemistry. Its development in the 1970s was a pioneering example of rational drug design, fundamentally changing the treatment landscape for peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] As the first histamine H2 receptor antagonist, cimetidine works by competitively inhibiting histamine from binding to H2 receptors on gastric parietal cells, thereby reducing the secretion of stomach acid.[2][3] This guide provides a comprehensive technical overview of the structure, synthesis, structure-activity relationships, and analytical methodologies for cimetidine and its key analogs, intended for researchers and professionals in drug development.

The Cimetidine Scaffold: A Structural Dissection

The pharmacological activity of cimetidine is intrinsically linked to its unique molecular architecture. The structure can be deconstructed into three critical components, each playing a vital role in its ability to antagonize the H2 receptor.

-

The Imidazole Ring: This heterocyclic ring is a structural mimic of the endogenous ligand, histamine. The imidazole ring is crucial for the molecule's affinity to the H2 receptor.[4]

-

The Flexible Thioether Chain: A thioether linkage provides a flexible chain connecting the imidazole ring to the polar group. This chain's length and composition are optimized to correctly position the functional groups within the receptor's binding site.

-

The Cyanoguanidine Group: This polar, non-basic group is a key innovation. It is electron-withdrawing and decreases the basicity of the guanidine moiety, which is essential for antagonist activity.[4]

The IUPAC name for cimetidine is 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine.[1][5] Its chemical formula is C10H16N6S, with a molar mass of 252.34 g·mol−1.[1]

Structure-Activity Relationships (SAR) of H2 Receptor Antagonists

The development of cimetidine spurred the creation of a new class of drugs. The SAR for H2 receptor antagonists reveals key principles for designing effective compounds:

-

Heterocyclic Ring Variation: While the imidazole ring of cimetidine is effective, it is not essential for H2 receptor antagonism.[6] Subsequent generations of H2 blockers have successfully replaced it with other heterocyclic systems, such as a furan ring in ranitidine and a thiazole ring in famotidine and nizatidine.[6]

-

Side Chain Optimization: A flexible chain equivalent to a four-carbon chain is generally required to separate the heterocyclic ring from the polar group for optimal antagonist activity.[6][7] The isosteric thioether link is a common and effective feature.[6][7]

-

Polar, Non-Basic Terminus: The terminal nitrogen-containing group must be polar but not highly basic to confer maximal antagonist activity.[6][7] This is a critical departure from the basic primary amine of histamine.

Key Cimetidine-Related Compounds

The success of cimetidine led to the development of other H2 receptor antagonists with modified structures, often resulting in increased potency and improved side-effect profiles.

| Compound | Heterocyclic Ring | Key Structural Features | Relative Potency (Cimetidine = 1) |

| Cimetidine | Imidazole | Cyanoguanidine group | 1 |

| Ranitidine | Furan | N,N'-disubstituted nitroethenediamine group | 4-10 |

| Famotidine | Thiazole | Guanidinothiazole ring, sulfamoyl group | 32-60 |

| Nizatidine | Thiazole | N,N'-disubstituted nitroethenediamine group | 4-10 |

Note: Relative potency can vary depending on the assay.

Structures of Key H2 Receptor Antagonists:

-

Ranitidine: N[2-[[[5-[(dimethylamino)methyl]-2-furanyl] methyl]thio]ethyl]-N´-methyl-2-nitro-1,1-ethenediamine.[8]

-

Famotidine: 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide.[9]

-

Nizatidine: N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1- ethenediamine.[10]

Metabolic Pathways of Cimetidine

Cimetidine is primarily metabolized in the liver.[1] The major metabolite is cimetidine sulfoxide, which accounts for approximately 10-15% of the excreted drug.[5][11] Another minor metabolite is hydroxycimetidine, formed by hydroxylation of the methyl group on the imidazole ring.[5][11] A smaller portion is converted to guanyl urea cimetidine.[1] Notably, cimetidine is a known inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4, which can lead to numerous drug-drug interactions.[1]

Synthetic Strategies and Methodologies

The classical synthesis of cimetidine is a multi-step process that showcases fundamental organic chemistry principles.[12]

Experimental Protocol: Synthesis of Cimetidine

Causality: This synthetic route efficiently builds the cimetidine molecule by first constructing the substituted imidazole ring, followed by the sequential addition of the thioether side chain and the cyanoguanidine group.

-

Step 1: Synthesis of 4-Carbethoxy-5-methylimidazole.

-

React 2-chloroacetoacetic ether with two moles of formamide.

-

Rationale: This step forms the core imidazole ring structure with a carbethoxy group that can be further modified.

-

-

Step 2: Reduction to 4-Hydroxymethyl-5-methylimidazole.

-

Reduce the carbethoxy group of the product from Step 1 using sodium in liquid ammonia.[4]

-

Rationale: This reduction converts the ester to a primary alcohol, which is a good leaving group for the subsequent nucleophilic substitution.

-

-

Step 3: Formation of the Thioether Linkage.

-

React the hydrochloride salt of the alcohol from Step 2 with 2-mercaptoethylamine hydrochloride.[4] This forms 4-(2-aminomethyl)-thiomethyl-5-methylimidazole dihydrochloride.

-

Rationale: This is an SN2 reaction where the thiol group of mercaptoethylamine displaces the hydroxyl group, forming the crucial thioether bond and introducing the ethylamine side chain.

-

-

Step 4: Addition of the Cyanoguanidine Moiety.

-

React the product from Step 3 with N-cyano-N',S-dimethylisothiourea.

-

Rationale: The primary amine from the previous step displaces the methylthio group of the isothiourea, forming the final cyanoguanidine portion of the cimetidine molecule.[4]

-

Analytical Characterization Techniques

Robust analytical methods are essential for the quality control of cimetidine in bulk drug substance and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of cimetidine.[13][14]

-

Protocol: HPLC Assay of Cimetidine

-

Column: C18 chemically bonded silica gel column.[14]

-

Mobile Phase: A mixture of methanol, water, phosphoric acid, and an ion-pairing agent like 1-hexanesulfonate.[14]

-

Rationale: The C18 column provides a nonpolar stationary phase for reverse-phase chromatography. The methanol/water mixture acts as the mobile phase, and the phosphoric acid adjusts the pH to ensure the analyte is in a single ionic form. The ion-pairing agent is used to improve peak shape and retention for the somewhat polar cimetidine molecule.

-

-

Detection: UV absorption at 220 nm.[14]

-

Sample Preparation: Tablets are ground, and the powder is dissolved in a suitable solvent, typically the mobile phase or a component thereof. The solution is filtered before injection.

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a known concentration standard.

-

Spectrophotometry

UV-Vis spectrophotometry offers a simpler, though less specific, method for cimetidine quantification.

-

Protocol: UV-Vis Spectrophotometric Assay

-

Solvent: The choice of solvent affects the wavelength of maximum absorbance (λmax). In an acidic solvent, the λmax for cimetidine is approximately 218 nm.[15]

-

Procedure:

-

Prepare a standard stock solution of cimetidine of known concentration.

-

Create a series of dilutions to generate a calibration curve.

-

Prepare the sample solution by dissolving the tablet powder in the chosen solvent.

-

Measure the absorbance of the standards and the sample at the λmax.

-

-

Quantification: Determine the concentration of the sample using the linear regression equation from the calibration curve.[15]

-

Titrimetric Analysis

For bulk substance analysis, simple acid-base titrations can be employed.

-

Protocol: Non-Aqueous Titration

-

Solvent: Dissolve a precisely weighed amount of cimetidine in glacial acetic acid.[16]

-

Titrant: Use a standardized solution of 0.1N perchloric acid.[16]

-

Indicator: Use crystal violet as an indicator.[16]

-

Endpoint: Titrate until the color changes, indicating the neutralization point.

-

Calculation: The amount of cimetidine is calculated based on the volume of titrant consumed, where each 1 ml of 0.1N perchloric acid is equivalent to 25.234 mg of cimetidine.[16]

-

Rationale: This method is suitable for the weakly basic cimetidine molecule. The non-aqueous solvent (glacial acetic acid) enhances the basicity of cimetidine, allowing for a sharp and clear endpoint with a strong acid titrant like perchloric acid.

-

Conclusion

Cimetidine and its related compounds are a testament to the power of structure-based drug design. By understanding the critical structural components—the heterocyclic ring, the flexible thioether chain, and the polar cyanoguanidine equivalent—medicinal chemists have been able to develop a class of highly effective drugs for managing acid-related gastrointestinal disorders. The synthetic and analytical protocols detailed herein provide a foundation for the continued study and quality control of these important therapeutic agents.

References

-

Cimetidine - Wikipedia. [Link]

-

Cimetidine | C10H16N6S | CID 2756 - PubChem - NIH. [Link]

-

Cimetidine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

The chemical structure for ranitidine and the other H 2 blockers. - ResearchGate. [Link]

-

Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf - NIH. [Link]

-

CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [Link]

-

Cimetidine - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Axid® Description: Nizatidine (USP) is a histamine H2-receptor antagonist. Chemically, it is N-[2-[[[2-[(dimethylamino)methyl]- - accessdata.fda.gov. [Link]

-

SAR of H2 receptor Antagonist - YouTube. [Link]

-

What is the mechanism of Cimetidine? - Patsnap Synapse. [Link]

-

Structure-activity relationships of histamine H2 receptor ligands - PubMed - NIH. [Link]

-

Nizatidine. [Link]

-

Ranitidine Tablets: Package Insert / Prescribing Information - Drugs.com. [Link]

-

High-pressure liquid chromatographic analysis of cimetidine, a histamine H2-receptor antagonist, in blood and urine - PubMed. [Link]

-

SAR of H2-receptor Antagonists - Antiulcer Agents - Pharmacy 180. [Link]

-

Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem - NIH. [Link]

-

Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. [Link]

-

Famotidine - Wikipedia. [Link]

-

Cimetidine Metabolism Pathway - SMPDB. [Link]

-

Qualitative and Quantitative Analysis of Marketed Cimetidine Tablet Preparations by Developed and Validated Spectrophotometry Ultraviolet - AIP Publishing. [Link]

-

Structure-Activity Relationships of Histamine H2 Receptor Ligands+ | Request PDF. [Link]

-

Ranitidine Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem. [Link]

-

Chemical structure of nizatidine (NZ). | Download Scientific Diagram - ResearchGate. [Link]

-

Famotidine Tablets: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]

-

[Structure-activity relationships in histamine H2 receptor antagonists: construction of a binding site model] - PubMed. [Link]

-

Spectrophotometric determination of cimetidine in pharmaceuticals and urine using batch and flow-injection methods - PubMed. [Link]

-

Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultrav. [Link]

-

Nizax | C12H21N5O2S2 | CID 3033637 - PubChem - NIH. [Link]

-

Cimetidine - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Cimetidine does not influence the metabolism of the H1-receptor antagonist ebastine to its active metabolite carebastine - PMC - NIH. [Link]

-

Introduction to Cimetidine and Related Compounds by Anup Singh on Prezi. [Link]

-